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Streptomycin sulfate (250mg/ml) -

Streptomycin sulfate (250mg/ml)

Catalog Number: EVT-7952478
CAS Number:
Molecular Formula: C21H41N7O16S
Molecular Weight: 679.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Streptomycin Sulfate is the sulfate salt form of streptomycin, an aminoglycoside antibiotic derived from Streptomyces griseus with antibacterial property. Streptomycin sulfate binds to the S12 protein of the bacterial 30S ribosomal subunit, thereby inhibiting peptide elongation and protein synthesis, consequently leading to bacterial cell death.
An antibiotic produced by the soil actinomycete Streptomyces griseus. It acts by inhibiting the initiation and elongation processes during protein synthesis.
Overview

Streptomycin sulfate is an aminoglycoside antibiotic derived from the bacterium Streptomyces griseus. It is primarily used in the treatment of tuberculosis and other bacterial infections. The compound is available in various formulations, with a common concentration being 250 mg/ml. Streptomycin sulfate is classified as a broad-spectrum antibiotic, effective against a range of Gram-negative and some Gram-positive bacteria. Its mechanism of action involves inhibiting protein synthesis, making it crucial in clinical settings, particularly for treating resistant strains of bacteria.

Source and Classification

Streptomycin sulfate is sourced from the fermentation process of Streptomyces griseus. It belongs to the class of aminoglycosides, which are characterized by their amino sugars and glycosidic bonds. The compound's structure includes several functional groups that contribute to its antibacterial properties. Streptomycin sulfate is often utilized in combination therapies for more effective treatment outcomes, especially against multidrug-resistant strains of Mycobacterium tuberculosis.

Synthesis Analysis

Methods

The synthesis of streptomycin sulfate involves multiple steps that typically include fermentation, extraction, and purification processes. The primary method involves culturing Streptomyces griseus under specific conditions to produce streptomycin, followed by the conversion into its sulfate form through chemical reactions with sulfuric acid or sulfating agents.

Technical Details

  1. Fermentation: The bacteria are grown in a nutrient-rich medium that promotes the production of streptomycin.
  2. Extraction: After fermentation, the broth containing streptomycin is subjected to extraction techniques, often using organic solvents.
  3. Purification: Techniques such as chromatography are employed to isolate streptomycin from impurities.
  4. Sulfation: The purified streptomycin is treated with sulfuric acid or other sulfating agents to yield streptomycin sulfate.
Molecular Structure Analysis

Structure

The molecular formula for streptomycin sulfate is C21H39N7O121.5H2SO4C_{21}H_{39}N_{7}O_{12}\cdot 1.5H_{2}SO_{4}, with a molecular weight of approximately 728.69 g/mol for the sulfate form. Its structure consists of several key components:

  • Aminoglycoside Backbone: Characterized by amino sugars linked by glycosidic bonds.
  • Functional Groups: Hydroxyl groups (-OH) and amino groups (-NH2) contribute to its solubility and reactivity.

Data

The compound exhibits several functional characteristics that influence its biological activity, including solubility in water and stability under various pH conditions.

Chemical Reactions Analysis

Reactions

Streptomycin sulfate can undergo various chemical reactions, particularly hydrolysis and oxidation:

  1. Hydrolysis: In alkaline conditions, streptomycin can hydrolyze to yield degradation products such as streptidine and streptobiosamine.
  2. Oxidation: Streptomycin can be oxidized by agents like potassium iodate, leading to carboxylic acid derivatives.

Technical Details

The kinetics of these reactions can be analyzed using spectrophotometric methods, where changes in absorbance at specific wavelengths indicate the progress of reactions involving streptomycin sulfate .

Mechanism of Action

The principal mechanism by which streptomycin exerts its antibacterial effects is through the inhibition of protein synthesis. It binds tightly to the 30S ribosomal subunit of bacterial ribosomes, disrupting the initiation complex and causing misreading of mRNA during translation.

Process

  1. Binding: Streptomycin binds to the ribosomal subunit.
  2. Inhibition: This binding prevents proper assembly of the ribosome, halting protein synthesis.
  3. Bacterial Death: The inability to synthesize essential proteins leads to bacterial cell death.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Highly soluble in water; solubility decreases in organic solvents.
  • Stability: Stable under acidic conditions but sensitive to heat and alkaline environments.

Chemical Properties

  • pH Range: Typically stable within a pH range of 4-7.
  • Melting Point: Decomposes above 70 °C without melting.

Relevant data indicate that proper storage conditions are essential for maintaining potency and preventing degradation .

Applications

Streptomycin sulfate has several scientific uses:

  • Antibiotic Therapy: Primarily used in treating tuberculosis and other serious bacterial infections.
  • Combination Therapy: Often used alongside other antibiotics to enhance efficacy against resistant strains.
  • Research Applications: Utilized in microbiological studies for understanding bacterial resistance mechanisms.
Mechanistic Studies of Streptomycin Sulfate Antibacterial Activity

Ribosomal Targeting Dynamics in Gram-Negative Pathogens

Streptomycin sulfate (250 mg/ml formulation) exerts bactericidal effects against Gram-negative pathogens through precise ribosomal targeting. Its hydrophilic nature facilitates penetration via porin channels in the outer membrane, after which it accumulates in the cytoplasm through an energy-dependent transport system [1] [4]. Once intracellular, streptomycin targets the 30S ribosomal subunit, specifically interacting with helices 1, 18, 27, and 44 of 16S rRNA. This binding induces lateral displacement (up to 3.5 Å) of helix 44, distorting the decoding center and disrupting initiation complex formation [3]. X-ray crystallography studies confirm that streptomycin binding repositions nucleotides A1492 and A1493—critical for codon recognition—without flipping them out of the helix, a key distinction from aminoglycosides like paromomycin [3] [9].

Table 1: Streptomycin Binding Affinity to Ribosomal Components

Ribosomal SiteBinding Affinity (Kd, μM)Key Interactions
16S rRNA (Helix 44)0.4 ± 0.1Hydrogen bonds: C1490, G1491
Ribosomal Protein S121.2 ± 0.3Salt bridges: Lys42, Lys87 (E. coli)
Decoding Center (A-site)Not measurableConformational distortion

Molecular Basis of 30S Subunit Binding Specificity

The binding specificity of streptomycin sulfate to the 30S subunit is governed by electrostatic and structural complementarity. Streptomycin forms hydrogen bonds and salt bridges with backbone phosphates of 16S rRNA residues U14 (helix 1), C526/G527 (helix 18), A914 (helix 27), and C1490/G1491 (helix 44) [3] [9]. High-resolution structures (3.25–3.95 Å) reveal that streptomycin stabilizes a "disengaged" conformation of the helix 45 tetraloop, disrupting its interaction with helix 44 and increasing ribosomal rigidity [3]. This contrasts with the "engaged" conformation seen in cognate tRNA binding. Mutations in ribosomal protein S12 (e.g., K42R, K87R) reduce binding affinity by 300–500%, explaining resistance phenotypes [1] [5]. Cross-linking experiments demonstrate streptomycin’s proximity to proteins S1, S5, S11, and S13, confirming its location at the 30S-50S interface [5].

mRNA Misreading Patterns in Translation Inhibition

Streptomycin sulfate induces catastrophic translation errors through two distinct mechanisms:

  • Codon Misreading: Stabilization of non-cognate tRNA-mRNA pairs causes single amino acid substitutions. Streptomycin preferentially induces errors at the third codon position (e.g., U→G mismatches) with a 10–100-fold increase in error frequency compared to untreated ribosomes [7] [9].
  • Error Clustering: Quantitative mass spectrometry reveals streptomycin induces clustered errors (2–4 consecutive substitutions) in full-length proteins. These clusters occur 10,000× more frequently downstream of initial errors and are enriched in hydrophobic residues (e.g., I→F, G→C), promoting protein aggregation [7].

Table 2: Frequency of Streptomycin-Induced Translation Errors

Error TypeFrequency (Per 104 Codons)Common SubstitutionsProteotoxic Impact
Single substitutions8.2 ± 1.5Y→H, R→GModerate aggregation
Error clusters (2)12.6 ± 2.1I→F/G→R consecutiveSevere aggregation
Error clusters (≥3)3.8 ± 0.9Hydrophobic stretchesIrreversible aggregates

Table 3: Mechanisms of Translation Disruption

MechanismEffect on RibosomeBiological Consequence
Initiation complex blockPrevents fMet-tRNA bindingAbrogates translation start
Cognate ASL destabilizationLateral shift of helix 44Impaired codon-anticodon recognition
Translocation inhibitionRibosomal stall at mRNA slippery sequencesFrameshifts + error clusters

Comparative Efficacy Against Drug-Resistant Mycobacterial Strains

Streptomycin sulfate retains variable efficacy against drug-resistant Mycobacterium tuberculosis depending on the resistance mechanism:

Canonical Resistance

  • rpsL mutations (e.g., K43R): Reduce binding affinity by >90% through steric hindrance [1] [6].
  • rrs mutations (e.g., A514C): Alter 16S rRNA structure at streptomycin contact points [10].
  • gidB mutations: Methylate G518 of 16S rRNA, blocking streptomycin docking [10].

Non-Canonical Resistance

  • Overexpression of dehydroquinate synthase (DHQS): Binds streptomycin without enzymatic modification, sequestering >40% of intracellular drug. DHQS-streptomycin binding occurs at a site distinct from its catalytic center, allowing simultaneous substrate processing and antibiotic neutralization [10].
  • Secretory proteome adaptation: Resistant isolates overexpress Rv1860, Rv1980c, and Rv1926c proteins that bind streptomycin via conserved domains, reducing ribosomal targeting [6].

Table 4: Streptomycin Resistance Mechanisms in Mycobacteria

Resistance TypeGenetic BasisBinding AlterationEfficacy Reduction
Target modificationrpsL K43RSteric hindrance at S1295–98%
rRNA methylationgidB mutationsG518 methylation80–90%
Antibiotic sequestrationaroB (DHQS) overexpressionNon-catalytic binding40–60%
Secretory protein hijackRv1980c overexpressionExtracellular binding30–50%

Properties

Product Name

Streptomycin sulfate (250mg/ml)

IUPAC Name

2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3S,4S,5R)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid

Molecular Formula

C21H41N7O16S

Molecular Weight

679.7 g/mol

InChI

InChI=1S/C21H39N7O12.H2O4S/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-5(2,3)4/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);(H2,1,2,3,4)/t5-,6-,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,21+;/m1./s1

InChI Key

CFCMMYICHMLDCC-ZSUPRIELSA-N

SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O

Isomeric SMILES

C[C@@H]1[C@]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O

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